molecular formula C11H23Cl2N3O B1596845 (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride CAS No. 690632-07-6

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

Cat. No. B1596845
M. Wt: 284.22 g/mol
InChI Key: RLSOTIZPTQYRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H23Cl2N3O . It has an average mass of 284.226 Da and a monoisotopic mass of 283.121826 Da . This compound is used in scientific research, particularly in the fields of pharmacology and medicinal chemistry due to its unique structure.


Physical And Chemical Properties Analysis

“(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride” has a molecular weight of 284.23 . Additional physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Template Generation in Synthesis of Zinc Phosphites and Phosphate

In a study by Wang et al. (2013), novel structure-directing agents (SDAs) were generated in situ for the synthesis of organically templated zinc phosphites/phosphates. These SDAs, generated through N-methylation transformations between methanol and organic cyclic aliphatic and aromatic amines, facilitated the preparation of compounds with unique structural features. This approach illustrates the role of N-methylated piperazine derivatives in directing the synthesis of inorganic-organic hybrid materials with potential applications in catalysis, separation, and ion exchange【Wang et al., 2013】(source).

Biological Activity of Piperazine Analogues

Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and evaluated their antibacterial activity against human pathogenic bacteria. The study highlighted the potential of piperazine derivatives as frameworks for developing new antibacterial agents, showcasing the utility of such compounds in addressing microbial resistance【Nagaraj et al., 2018】(source).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, incorporating piperazine and its modifications. This research underscores the significance of piperazine-based compounds in developing antimicrobials, reflecting their versatile pharmacophore in drug design and discovery【Patel et al., 2011】(source).

Electrochemical Oxidation Studies

A study by Elinson et al. (2006) investigated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, demonstrating the conversion to α-hydroxyketals. This research highlights the utility of piperidine derivatives in synthetic organic electrochemistry, offering insights into novel oxidation pathways and synthetic strategies【Elinson et al., 2006】(source).

Safety And Hazards

“(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride” is classified as having acute toxicity, both through dermal (skin) and inhalation routes . It is also classified as a skin irritant and an eye irritant . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;;/h10,12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOTIZPTQYRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383322
Record name (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

CAS RN

690632-07-6
Record name (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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